molecular formula C8H11ClN2O2 B1604374 (S)-1-(2-Nitrophenyl)ethanamine hydrochloride CAS No. 1113041-80-7

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride

Cat. No.: B1604374
CAS No.: 1113041-80-7
M. Wt: 202.64 g/mol
InChI Key: HFXVLGOYQIKRTO-RGMNGODLSA-N
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Description

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is a chiral amine compound with a nitro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-nitroacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst or chemical reductants like sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products Formed

    Reduction: 1-(2-Aminophenyl)ethanamine.

    Substitution: N-alkyl or N-acyl derivatives of the amine.

    Oxidation: Nitroso or nitro derivatives of the amine.

Scientific Research Applications

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The amine group can form hydrogen bonds and ionic interactions with proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Nitrophenyl)ethanamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Nitrobenzylamine: A structurally related compound with a nitro group on the benzyl position.

    1-(2-Nitrophenyl)ethanol: A compound with a hydroxyl group instead of an amine group.

Uniqueness

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is unique due to its chiral nature, which can result in enantioselective interactions in biological systems. This property makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1S)-1-(2-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVLGOYQIKRTO-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649391
Record name (1S)-1-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113041-80-7
Record name (1S)-1-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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